Ethyl isocyanoacetate

Übersicht

Beschreibung

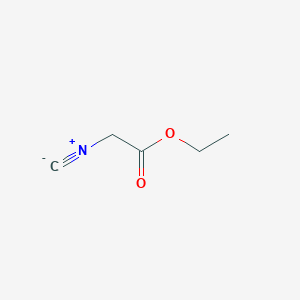

Ethyl isocyanoacetate (C₅H₇NO₂, CAS 2999-46-4) is a versatile isocyanide derivative characterized by a high boiling point (89–91°C at 11 mm Hg), a pungent odor, and sensitivity to light and moisture . It is synthesized via dehydration of N-formylglycine ethyl ester using reagents like triphosgene or phosphorus oxychloride . This compound serves as a critical building block in organic synthesis, enabling the construction of heterocycles such as 1,2,4-triazoles, pyrrolo[1,2-c]pyrimidines, thiazoles, and imidazo[1,5-a]quinoxalines . Its applications span pharmaceuticals (e.g., thiabendazole, midazolam) and materials science (e.g., pyrrolidinofullerenes) .

Vorbereitungsmethoden

Synthetic Routes via Esterification

Esterification of isocyanoacetic acid with ethanol represents a direct route, though the free acid is seldom stable. Modified approaches employ protective groups or in situ generation of the isocyano moiety. For example, reacting chloroacetic acid with sodium isocyanide under basic conditions yields isocyanoacetic acid, which is subsequently esterified with ethanol .

Reaction Conditions :

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid (1–2 mol%).

-

Solvent : Toluene or xylene.

-

Temperature : 80–100°C.

-

Yield : 60–75% (theoretical).

This method faces challenges in isolating isocyanoacetic acid, often necessitating continuous extraction to avoid decomposition.

Hofmann Isocyanide Synthesis Approach

The Hofmann method, traditionally used for aliphatic isocyanides, involves treating a primary amine with chloroform and a strong base. Adapting this for ethyl isocyanoacetate requires glycine ethyl ester as the starting amine:

2\text{CH}2\text{COOEt} + \text{CHCl}3 + 3\text{KOH} \rightarrow \text{NCCH}2\text{COOEt} + 3\text{KCl} + 3\text{H}_2\text{O}

Optimized Parameters :

-

Base : Potassium hydroxide (3 equiv).

-

Solvent : Ethanol/water (1:1).

-

Reaction Time : 4–6 hours.

This route is limited by the formation of byproducts like ureas and requires rigorous pH control.

Dehydration of Formamide Derivatives

Dehydration of ethyl formamidoacetate (prepared from ethyl aminoacetate and formic acid) using phosphorus oxychloride (POCl₃) or phosgene alternatives generates the isocyano group:

2\text{COOEt} \xrightarrow{\text{POCl}3} \text{NCCH}2\text{COOEt} + \text{H}3\text{PO}_4

Key Considerations :

-

Dehydrating Agent : Trichloromethyl carbonate (triphosgene) reduces hazards compared to phosgene .

-

Temperature : 0–5°C (exothermic reaction).

-

Yield : 70–85%.

Triphosgene’s use enhances safety and reproducibility, as demonstrated in analogous isocyanate syntheses .

Recent patents highlight trichloromethyl carbonate’s role in safer isocyano group introductions. A one-pot synthesis involves:

-

Amination : Ethyl chloroacetate reacts with ammonia to form ethyl aminoacetate.

-

Isocyanation : Treatment with trichloromethyl carbonate and a mixed catalyst (e.g., alkylammonium/benzyl ammonium salts) .

Typical Protocol :

-

Solvent : Xylene (400–600 L).

-

Temperature : 135–140°C.

This method avoids gaseous phosgene, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | H₂SO₄, p-TsOH | 80–100°C | 60–75% | Simple setup | Low yield, unstable intermediates |

| Hofmann Synthesis | KOH | RT–60°C | 50–65% | Widely applicable | Byproduct formation |

| Formamide Dehydration | POCl₃/Triphosgene | 0–5°C | 70–85% | High yield, scalable | Toxicity of POCl₃ |

| Trichloromethyl Carbonate | Alkylammonium salts | 135–140°C | ≥87% | Phosgene-free, high purity | Requires specialized catalysts |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl isocyanoacetate undergoes various chemical reactions, including:

Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions to form heterocyclic compounds such as pyrroles, oxazolines, and imidazoles.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases like 1,8-diazabicyclo[5.4.0]undecene (DBU).

Common Reagents and Conditions:

Cycloaddition Reactions: Copper catalysts are often used to facilitate these reactions.

Substitution Reactions: Strong bases like DBU are commonly employed.

Major Products Formed:

Pyrroles: Formed through cycloaddition reactions with nitro heteroaromatic compounds.

Oxazolines and Imidazoles: Produced via cycloaddition reactions with various electrophiles.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Heterocyclic Compound Synthesis

EICA is extensively utilized in the synthesis of heterocycles, which are crucial in pharmaceuticals and agrochemicals. Notable applications include:

- 7-Aza-tetrahydroindoles : EICA has been employed in a novel synthetic route involving a double nucleophilic attack mechanism, yielding 7-aza-tetrahydroindoles with significant pharmacological potential .

- Oxazolines and Benzodiazepines : The compound serves as a precursor in the synthesis of oxazolines and benzodiazepines, which are important classes of compounds in medicinal chemistry .

- Imidazoles : EICA is involved in copper-catalyzed reactions that produce imidazoles, showcasing its utility in generating complex molecular architectures .

2. Flow Chemistry

Recent advancements have introduced flow synthesis techniques for EICA, enhancing efficiency and scalability. A continuous flow process has been developed for synthesizing EICA from N-formylglycine using triphosgene, allowing for the rapid production of various heterocyclic entities . This method exemplifies the trend towards more sustainable and efficient synthetic routes in organic chemistry.

Biological Applications

1. Pharmacological Studies

EICA derivatives have shown promising biological activities, making them subjects of interest in drug discovery:

- Anticancer Activity : Studies indicate that certain derivatives of EICA exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .

- Neuroactive Compounds : Research has also focused on the neuroactive properties of EICA-based compounds, particularly their interactions with benzodiazepine receptors .

Industrial Applications

1. Polyurethane Production

Isocyanates derived from EICA play a significant role in the production of polyurethanes. These materials are widely used in coatings, adhesives, and foams due to their durability and versatility . The ability to synthesize isocyanates from EICA provides an efficient pathway for industrial applications.

Case Study 1: Synthesis of 7-Aza-tetrahydroindoles

A study published in Chemical Communications details the synthesis of 7-aza-tetrahydroindoles using EICA. The reaction mechanism involves a stepwise [3+2] cycloaddition followed by an intramolecular aza-Michael addition cascade. This approach not only simplifies the synthetic route but also enhances yield and selectivity .

Case Study 2: Flow Synthesis Methodology

Research conducted at Durham University demonstrated a telescoped continuous flow process for synthesizing EICA. This innovative method allows for real-time monitoring and optimization of reactions, significantly reducing waste and improving overall efficiency in producing complex heterocycles such as 1,2,4-triazoles .

Wirkmechanismus

Ethyl isocyanoacetate can be compared with other isocyanide esters such as:

- Mthis compound

- tert-Butyl isocyanoacetate

- Benzyl isocyanide

Uniqueness: this compound is unique due to its specific reactivity and the types of heterocyclic compounds it can produce. Its ability to participate in a wide range of cycloaddition and substitution reactions makes it a valuable compound in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Ethyl isocyanoacetate belongs to a family of isocyanide esters and related derivatives. Below is a detailed comparison of its properties, reactivity, and synthetic utility relative to structurally similar compounds.

Structural and Stability Comparisons

This compound

- Structure: Ethyl ester of isocyanoacetic acid.

- Stability : Sensitive to light, moisture, and heat; requires anhydrous conditions for storage and reactions .

- Reactivity : Participates in cycloadditions, condensations, and annulations due to the nucleophilic isocyanide group and electrophilic ester moiety.

tert-Butyl Isocyanoacetate

- Structure : tert-Butyl ester variant.

- Stability: Enhanced steric protection from the tert-butyl group improves stability compared to this compound.

- Reactivity : Higher yields in SN2′ reactions (e.g., 91% yield for α-allylic products) due to reduced side reactions .

α-Isocyanoacetonitrile

- Structure : Nitrile-substituted isocyanide (NC-CH₂-C≡N).

- Stability : Highly unstable, limiting its synthetic utility.

- Reactivity: Forms cyano-substituted thiazoles but in low yields (23%) due to decomposition .

Tosylmethyl Isocyanide (TosMIC)

- Structure : Tosyl-protected methyl isocyanide.

- Stability: More stable than this compound but requires activation for reactions.

- Reactivity : Used in midazolam synthesis but involves multi-step protocols .

Mthis compound

- Structure : Methyl ester analog.

- Stability: Similar sensitivity to this compound but less commonly used.

Heterocyclic Annulations

- This compound: Forms imidazo[1,5-a]quinoxalines via dipolar cycloaddition with quinoxalines under mild conditions (e.g., 70–85% yields) .

- tert-Butyl Isocyanoacetate: Achieves higher diastereoselectivity in imidazo-annulations due to steric effects .

Catalytic Enantioselective Additions

- This compound: Reacts with 3-methyl-4-nitro-5-styrylisoxazoles under phase-transfer catalysis to yield enantioenriched pyrrolidines (up to 99% ee) .

- α-Substituted Derivatives: Ethyl 2-isocyanopropanoate and 2-isocyano-3-phenylpropanoate show moderate reactivity in allylic substitutions .

Data Table: Key Comparative Metrics

Mechanistic Insights

- Thiazole Formation: this compound undergoes thioformylation followed by intramolecular 1,1-addition with thiono esters, contrasting with oxazole synthesis via acid chlorides .

- Pyrrolidine Synthesis : Enantioselective additions involve phase-transfer catalysis, where the ethyl ester's electron-withdrawing group enhances electrophilicity at the isocyanide carbon .

Biologische Aktivität

Ethyl isocyanoacetate (EIA) is an organic compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the isocyanate functional group, which contributes to its reactivity and biological activity. The compound has a boiling point of approximately 165 °C and is known for its pungent odor. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Addition : The isocyanate group () can react with nucleophiles, leading to the formation of ureas and other derivatives, which may exhibit various biological activities.

- Enzyme Inhibition : EIA has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic pathways.

- Cytotoxicity : Some studies suggest that EIA may induce cytotoxic effects in specific cancer cell lines.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated that EIA exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 25 µM, demonstrating its potential as a chemotherapeutic agent .

- Antimicrobial Properties : EIA was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, suggesting potential applications in antimicrobial therapies .

- Enzyme Inhibition Studies : this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound demonstrated a competitive inhibition pattern with a Ki value of 30 µM, indicating its potential as a lead compound for developing AChE inhibitors .

Table 1: Biological Activity of this compound

| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 25 | |

| Antimicrobial | E. coli | 50 | |

| Antimicrobial | S. aureus | 100 | |

| Enzyme Inhibition | AChE | Ki = 30 |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, such as the reaction of ethyl cyanoacetate with phosgene or through flow synthesis techniques that enhance safety and efficiency . The compound's reactivity makes it a valuable precursor in the synthesis of heterocyclic compounds, which are often biologically active.

Q & A

Basic Research Questions

Q. What are the optimal handling and storage conditions for ethyl isocyanoacetate to ensure stability during experiments?

this compound is moisture- and light-sensitive, requiring storage under inert atmospheres (e.g., nitrogen or argon) at low temperatures (2–8°C). Avoid contact with water, alcohols, and bases, as these can trigger decomposition or hazardous reactions (e.g., exothermic polymerization). Use anhydrous solvents and rigorously dry glassware. Personal protective equipment (PPE) such as nitrile gloves, chemical-resistant aprons, and vapor-resistant goggles are mandatory. Engineering controls like fume hoods and closed-system reactors minimize inhalation risks .

Q. What are common synthetic routes to this compound in academic laboratories?

A widely used method involves the dehydration of -formylglycine using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions. This reaction is typically performed in dichloromethane or tetrahydrofuran (THF) at 0–5°C to control exothermicity. The product is purified via distillation under reduced pressure (boiling point: ~80°C at 10 mmHg). Alternative routes include the Hofmann isonitrile synthesis, though yields are lower compared to triphosgene-mediated dehydration .

Q. How is this compound employed in the synthesis of α-amino acid derivatives?

this compound acts as a glycine equivalent in alkylation reactions under phase-transfer catalysis (PTC). For example, bis-alkylation with α,α'-dibromo-o-xylene derivatives in the presence of BEMP (a phosphazene base) yields macrocyclic α-amino acid esters without requiring high-dilution conditions. The reaction proceeds via nucleophilic attack of the isocyano group on the alkyl halide, followed by cyclization .

Q. What safety protocols are critical when working with this compound?

Key protocols include:

- Leak management : Use inert absorbents (e.g., vermiculite) to contain spills; avoid water-based cleanup.

- Ventilation : Ensure continuous airflow in workspaces to prevent vapor accumulation.

- Decontamination : Contaminated equipment should be rinsed with dry acetone before aqueous washing.

- Emergency response : Immediate eye irrigation with saline and dermal decontamination with polyethylene glycol (PEG) solutions are recommended .

Advanced Research Questions

Q. How does continuous flow chemistry improve the synthesis and utilization of this compound?

Flow reactors enable in situ generation and telescoped use of this compound, minimizing its handling. For instance, -formylglycine and triphosgene are reacted in a tubular reactor at 40°C with a residence time of 2–3 minutes, producing a steady stream of this compound. This stream is immediately reacted with hydrazines or amidines to synthesize 1,2,4-triazoles or pyrrolo[1,2-c]pyrimidines in a single integrated process. Flow systems enhance reproducibility and reduce decomposition risks compared to batch methods .

Q. What mechanistic insights explain the regioselectivity of this compound in heterocycle formation?

In the Barton-Zard reaction with β-fluoro-β-nitrostyrenes, this compound undergoes a [3+2] cycloaddition followed by aromatization. Density functional theory (DFT) studies reveal that fluorine’s electron-withdrawing effect stabilizes the transition state, favoring 4-fluoropyrrole formation (77% yield) over nitro-substituted byproducts. The isocyano group’s nucleophilicity directs attack at the nitrostyrene’s β-position, enabling precise control over regiochemistry .

Q. How can this compound be leveraged in multicomponent reactions (MCRs) for bioactive compound synthesis?

this compound participates in Ugi-type MCRs to assemble peptide-like scaffolds. For example, its reaction with aldehydes, amines, and carboxylic acids forms α-acyloxyamides, which cyclize to imidazolidinones under acidic conditions. The isocyano group’s dual reactivity (nucleophilic and electrophilic) allows cascade processes, such as the synthesis of fluorinated proline analogues from β-ketoacetals via [3+2] cycloaddition and intramolecular aza-Michael addition .

Q. What strategies mitigate challenges in synthesizing macrocyclic compounds using this compound?

Phosphazene bases (e.g., BEMP) enable efficient macrocyclization by deprotonating the isocyanoacetate intermediate, enhancing nucleophilicity without high-dilution conditions. For instance, coupling this compound with 1,2-bis(4-bromomethylphenyl)ethane under PTC yields cyclophane-based α-amino acid derivatives. Kinetic studies suggest that the bulky base minimizes oligomerization by sterically hindering intermolecular reactions .

Q. How does computational modeling guide the optimization of this compound-mediated reactions?

Molecular dynamics simulations predict solvent effects on reaction pathways. For fluoropyrrole synthesis, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating cyclization. Computational tools also identify transition-state geometries, enabling the design of substrates with tailored electronic profiles (e.g., electron-deficient nitrostyrenes for enhanced regioselectivity) .

Q. What novel applications exist for this compound in synthesizing fluorinated bioactive molecules?

this compound reacts with polyfluoroalkyl β-ketoacetals to yield cis-/trans-CF-prolines, which are structural mimics of natural proline with enhanced metabolic stability. The reaction involves a stereoselective [3+2] cycloaddition, where the fluorinated substituent dictates ring puckering. These analogues are valuable in peptide drug design for modulating target binding and proteolytic resistance .

Eigenschaften

IUPAC Name |

ethyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULFENIJDPZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184078 | |

| Record name | Ethyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2999-46-4 | |

| Record name | Ethyl isocyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2999-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.